
2-Desoxi-2-fluoro-D-manosa
Descripción general
Descripción
2-Deoxy-2-fluoro-D-mannose is a fluorinated sugar derivative with the molecular formula C6H11FO5. It is a white solid that is soluble in water and various organic solvents. This compound is an important carbohydrate with a wide range of applications in scientific research and industry .
Aplicaciones Científicas De Investigación
2-Deoxy-2-fluoro-D-mannose has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 2-Deoxy-2-fluoro-D-mannose is the enzyme Mannan endo-1,4-beta-mannosidase . This enzyme is involved in the breakdown of mannose, a type of sugar. The interaction of 2-Deoxy-2-fluoro-D-mannose with this enzyme is crucial for its biological activity.
Mode of Action
It is known that 2-deoxy-2-fluoro-d-mannose is rapidly phosphorylated by hexokinase, resulting in a conversion into a phosphate form .
Biochemical Pathways
It is known to be involved in the metabolism of mannose
Pharmacokinetics
It has been observed that this compound shows significant uptake in tumor cells, and its uptake is dose-dependently inhibited by d-glucose . It also shows greater uptake in tumors than in the brain, and it clears from the blood faster than its stereoisomer, 18F-FDG .
Result of Action
The result of the action of 2-Deoxy-2-fluoro-D-mannose is primarily observed in its potential as a tumor-imaging agent. It has been found to accumulate in tumors to the same extent as 18F-FDG, with less uptake in the brain . This indicates that 2-Deoxy-2-fluoro-D-mannose could potentially be used for high-contrast tumor imaging .
Análisis Bioquímico
Biochemical Properties
2-Deoxy-2-fluoro-D-mannose plays a significant role in biochemical reactions due to its ability to mimic natural mannose. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hexokinase, an enzyme that phosphorylates 2-Deoxy-2-fluoro-D-mannose, converting it into 2-Deoxy-2-fluoro-D-mannose-6-phosphate . This interaction is crucial as it allows the compound to enter metabolic pathways similar to those of glucose and mannose. Additionally, 2-Deoxy-2-fluoro-D-mannose interacts with glucose transporter 1 (GLUT1), facilitating its uptake into cells .
Cellular Effects
2-Deoxy-2-fluoro-D-mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce autophagic cell death in glioma cells by blocking glycolysis . This compound also affects gene expression by altering the levels of specific metabolites, which can lead to changes in cellular functions. For example, in tumor cells, 2-Deoxy-2-fluoro-D-mannose uptake is dose-dependently inhibited by D-glucose, indicating its competitive interaction with glucose metabolism .
Molecular Mechanism
At the molecular level, 2-Deoxy-2-fluoro-D-mannose exerts its effects through several mechanisms. It binds to hexokinase, leading to its phosphorylation and subsequent conversion into 2-Deoxy-2-fluoro-D-mannose-6-phosphate . This phosphorylated form can then participate in metabolic pathways, similar to glucose and mannose. Additionally, 2-Deoxy-2-fluoro-D-mannose can inhibit specific enzymes involved in glycolysis, leading to a reduction in glycolytic flux and induction of autophagic cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Deoxy-2-fluoro-D-mannose change over time. The compound is rapidly phosphorylated by hexokinase, with 98% conversion into 2-Deoxy-2-fluoro-D-mannose-6-phosphate within 30 minutes . Over longer periods, the stability and degradation of 2-Deoxy-2-fluoro-D-mannose can influence its long-term effects on cellular function. For instance, in tumor-bearing rats, the compound showed significant uptake in tumors within 60 minutes of injection .
Dosage Effects in Animal Models
The effects of 2-Deoxy-2-fluoro-D-mannose vary with different dosages in animal models. At lower doses, the compound is effectively taken up by tumor cells, leading to significant metabolic changes . At higher doses, there may be toxic or adverse effects, such as increased autophagic cell death . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Deoxy-2-fluoro-D-mannose is involved in several metabolic pathways. It is phosphorylated by hexokinase to form 2-Deoxy-2-fluoro-D-mannose-6-phosphate, which can then enter glycolytic and other metabolic pathways . This compound can also be converted to 2-Deoxy-2-fluoro-D-glucose and its phosphorylated form, indicating its versatility in metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Deoxy-2-fluoro-D-mannose is transported and distributed through glucose transporter 1 (GLUT1) . This transporter facilitates the uptake of the compound into cells, where it can participate in various metabolic processes. The distribution of 2-Deoxy-2-fluoro-D-mannose within tissues is influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Deoxy-2-fluoro-D-mannose is primarily within the cytoplasm, where it undergoes phosphorylation by hexokinase . This localization is crucial for its activity, as it allows the compound to participate in glycolytic and other metabolic pathways. Additionally, the phosphorylated form of 2-Deoxy-2-fluoro-D-mannose can be trapped within cells, leading to its accumulation in specific compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Deoxy-2-fluoro-D-mannose can be synthesized through several methods. One common approach involves the fluorination of protected mannose derivatives. For example, the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose with tetraalkylammonium fluorides provides a high-yield synthetic route to 2-deoxy-2-fluoro-D-glucose . Another method involves the radiofluorination of precursors with 18F-KF/Kryptofix222, followed by removal of protecting groups with acid .
Industrial Production Methods
Industrial production of 2-Deoxy-2-fluoro-D-mannose typically involves large-scale chemical synthesis using similar methods to those described above. The process is optimized for high yield and purity, often involving high-performance liquid chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-2-fluoro-D-mannose undergoes various chemical reactions, including:
Oxidation: This reaction can be used to convert the compound into different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized forms of the compound, while substitution reactions can introduce different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: A similar fluorinated sugar used in PET imaging.
2-Deoxy-2,2-difluoro-D-arabino-hexose: Another fluorinated sugar with similar properties.
3-Deoxy-3-fluoro-D-glucose: A fluorinated glucose derivative.
Uniqueness
2-Deoxy-2-fluoro-D-mannose is unique due to its specific structural features and biological activity. Its ability to act as a radiolabeled tracer in PET imaging and its role in inhibiting glycolysis make it particularly valuable in medical research .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNUTHNTBLRMT-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311592 | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29702-43-0, 38440-79-8, 86783-82-6 | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29702-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludeoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029702430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-2-fluoromannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038440798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fludeoxyglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-2-deoxy-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUORO-2-DEOXY-D-GLUCOSE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDEOXYGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2JV75L55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


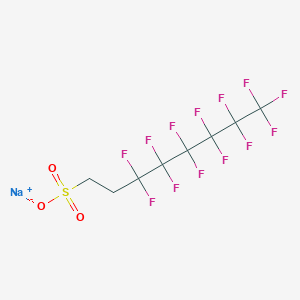
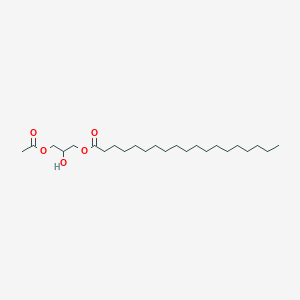
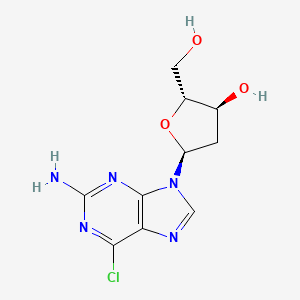
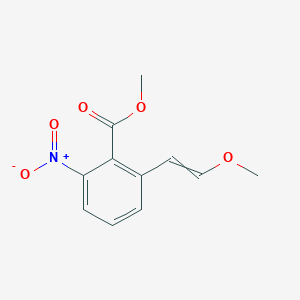
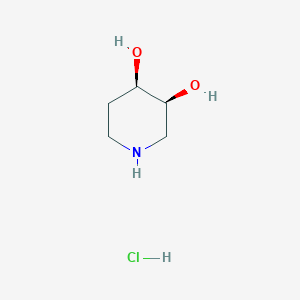
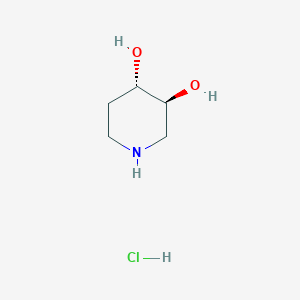
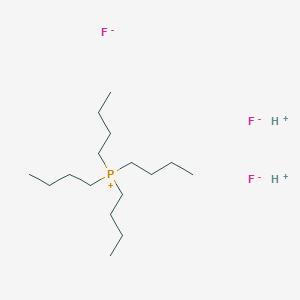
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
